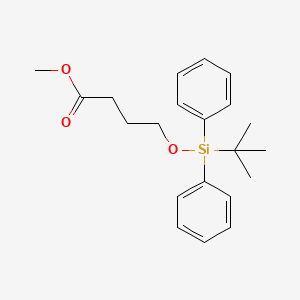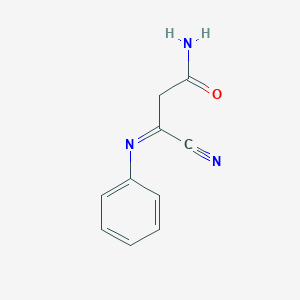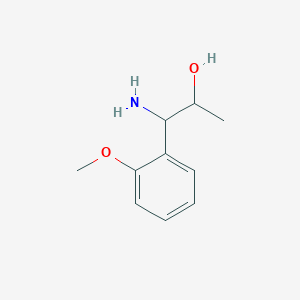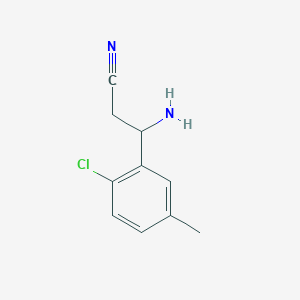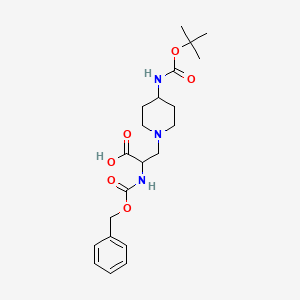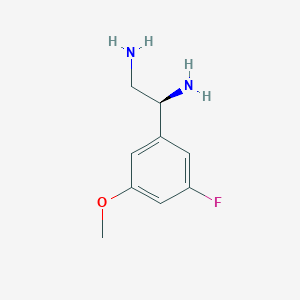
2-Hydrazinyl-N,N-dimethylethanamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-N,N-dimethylethanamine hydrochloride is a chemical compound with the molecular formula C4H14ClN3. It is a pale-yellow to yellow-brown solid and is known for its applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-N,N-dimethylethanamine hydrochloride typically involves the reaction of N,N-dimethylethanamine with hydrazine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-N,N-dimethylethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydrazones, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
2-Hydrazinyl-N,N-dimethylethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-N,N-dimethylethanamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-N,N-dimethylethanamine: The base form without the hydrochloride salt.
N,N-Dimethylethanamine: Lacks the hydrazine group.
Hydrazine: Lacks the N,N-dimethylethanamine moiety
Uniqueness
2-Hydrazinyl-N,N-dimethylethanamine hydrochloride is unique due to the presence of both the hydrazine and N,N-dimethylethanamine groups, which confer specific reactivity and biological activity. This combination makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C4H14ClN3 |
|---|---|
Molecular Weight |
139.63 g/mol |
IUPAC Name |
2-hydrazinyl-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C4H13N3.ClH/c1-7(2)4-3-6-5;/h6H,3-5H2,1-2H3;1H |
InChI Key |
CRWZRJBXAWQNQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)aceticacid](/img/structure/B13056346.png)
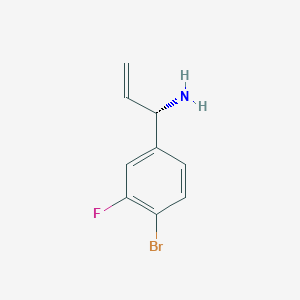
![Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13056368.png)
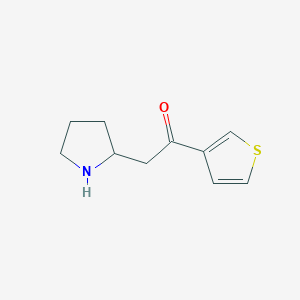
![3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13056372.png)

